2,2-diphenyl-N-(4-pyridinylmethyl)acetamide
Overview
Description
2,2-Diphenyl-N-(4-pyridinylmethyl)acetamide: is an organic compound characterized by the presence of two phenyl groups and a pyridinylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-N-(4-pyridinylmethyl)acetamide typically involves the reaction of 2,2-diphenylacetic acid with 4-pyridinylmethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinylmethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Biology: In biological research, this compound can serve as a ligand for studying receptor interactions and enzyme inhibition. Its structural features make it a valuable tool for probing biological pathways.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific receptors or enzymes. Its ability to modulate biological activity makes it a candidate for drug discovery.
Industry: In industrial applications, 2,2-diphenyl-N-(4-pyridinylmethyl)acetamide can be used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-diphenyl-N-(4-pyridinylmethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyridinylmethyl group can engage in hydrogen bonding and π-π interactions with receptors or enzymes, modulating their activity. The phenyl groups contribute to the compound’s overall hydrophobicity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
2,2-Diphenylacetamide: Lacks the pyridinylmethyl group, resulting in different biological activity and applications.
N-(4-Pyridinylmethyl)acetamide: Lacks the diphenyl groups, affecting its hydrophobicity and binding properties.
2,2-Diphenyl-N-methylacetamide: Contains a methyl group instead of the pyridinylmethyl group, leading to variations in its chemical reactivity and biological interactions.
Uniqueness: 2,2-Diphenyl-N-(4-pyridinylmethyl)acetamide stands out due to the combination of its structural features, which confer unique chemical and biological properties. The presence of both diphenyl and pyridinylmethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(22-15-16-11-13-21-14-12-16)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,19H,15H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSICNKYRNEZMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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